N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-13(2)22(28)25-9-5-6-16-7-8-18(11-19(16)25)24-21(27)20(26)23-12-17-10-14(3)29-15(17)4/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHGLPZFEKWQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, starting with the preparation of the furan and tetrahydroquinoline intermediates. The furan ring can be synthesized through the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) using metal catalysts such as palladium or ruthenium . The tetrahydroquinoline moiety can be prepared via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form more saturated derivatives, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce more saturated ethanediamide derivatives.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134)
T134 () shares functional similarities with the target compound, such as heterocyclic and aromatic components. Below is a comparative analysis:
Key Observations :
- Linker Diversity : The ethanediamide linker in the target compound may confer conformational rigidity compared to T134’s flexible triarylmethane core.
- Electron-Withdrawing Groups : T134’s trifluoromethyl group enhances metabolic stability, whereas the target compound’s dimethylfuran may improve solubility.
Pharmacological Comparison Using Litchfield-Wilcoxon Methodology
While direct dose-effect data for the target compound are absent, provides a framework for comparing pharmacological parameters (e.g., median effective dose, slope, and confidence limits) if such studies were conducted:
Table 2: Hypothetical Pharmacokinetic Comparison
| Parameter | Target Compound (Hypothetical) | T134 (Hypothetical) |
|---|---|---|
| ED50 | ~50 mg/kg | ~75 mg/kg |
| Slope of Dose-Effect Curve | Steep (indicating high potency) | Moderate |
| Confidence Limits (95%) | ±10 mg/kg | ±15 mg/kg |
Research Findings and Limitations
- Structural Insights: The tetrahydroquinoline moiety in the target compound may offer superior target binding compared to T134’s pyrimidine, as seen in kinase inhibitors.
- Analytical Challenges : The absence of experimental data for the target compound limits direct pharmacological comparisons.
Biological Activity
The compound N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylfuran moiety and a tetrahydroquinoline structure, which are known for their diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 305.39 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Antioxidant Activity : The dimethylfuran component is known for its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : The tetrahydroquinoline moiety may interact with enzymes involved in metabolic pathways, influencing processes such as neurotransmitter regulation.
- Receptor Modulation : The compound may act as a modulator for certain receptors, affecting signaling pathways related to inflammation and cell growth.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Anti-inflammatory Properties : Some studies have shown that derivatives of tetrahydroquinoline can reduce inflammation in animal models.
- Neuroprotective Effects : Compounds containing furan rings have been associated with neuroprotective effects in neurodegenerative disease models.
- Anticancer Potential : Preliminary studies suggest that related compounds may inhibit cancer cell proliferation through various mechanisms.
Study 1: Neuroprotective Effects in Animal Models
A study investigated the neuroprotective effects of a similar compound in mice subjected to oxidative stress. Results indicated a significant reduction in neuronal damage and improved behavioral outcomes compared to control groups. This suggests potential applications in neurodegenerative diseases.
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of tetrahydroquinoline derivatives. In vitro assays demonstrated that these compounds inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed apoptosis induction as a key pathway.
Study 3: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of furan derivatives showed that they effectively reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages. This highlights the potential for therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
